Synthesis of 4,7-Dimethyl-5-decyne-4,7-diol: A Technical Guide
Synthesis of 4,7-Dimethyl-5-decyne-4,7-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 4,7-Dimethyl-5-decyne-4,7-diol, a valuable acetylenic diol in various research and development applications. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and visualizations to aid in the practical application of these methods.
Introduction
4,7-Dimethyl-5-decyne-4,7-diol is a symmetrical acetylenic diol with the chemical formula C₁₂H₂₂O₂.[1] Its structure features a central carbon-carbon triple bond flanked by two tertiary alcohol functionalities. This unique arrangement imparts specific physical and chemical properties that make it a useful building block in organic synthesis and a component in various industrial applications, including as a surfactant and dispersing agent. In the pharmaceutical industry, it can serve as an intermediate in the synthesis of more complex molecules.[1] The synthesis of this and similar acetylenic diols is of significant interest for accessing novel chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties of 4,7-Dimethyl-5-decyne-4,7-diol is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₂ | [1][2] |
| Molecular Weight | 198.30 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| CAS Number | 126-87-4 | [2][3] |
| IUPAC Name | 4,7-dimethyldec-5-yne-4,7-diol | [2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [1] |
Synthetic Methodologies
The primary and most established method for the synthesis of 4,7-Dimethyl-5-decyne-4,7-diol is the Favorskii reaction, which involves the base-catalyzed addition of an alkyne to a carbonyl compound. In this case, acetylene reacts with two equivalents of 2-pentanone. An alternative approach involves the use of pre-formed lithium acetylide.
Favorskii Reaction
The Favorskii reaction is a versatile method for the synthesis of acetylenic alcohols and diols. The reaction proceeds via the deprotonation of acetylene by a strong base, typically an alkali metal hydroxide or alkoxide, to form an acetylide anion. This nucleophilic acetylide then attacks the electrophilic carbonyl carbon of 2-pentanone. A second deprotonation and subsequent reaction with another molecule of 2-pentanone yields the desired diol.
A key challenge in the direct synthesis from acetylene and a ketone is the potential for side reactions, such as aldol condensation of the ketone.[4] Careful control of reaction conditions, such as temperature and the rate of acetylene addition, is crucial for maximizing the yield of the desired diol.
Synthesis via Lithium Acetylide
An alternative to the in-situ generation of the acetylide with a base like KOH is the use of a pre-formed lithium acetylide solution. Lithium acetylide can be prepared by bubbling acetylene gas through a solution of n-butyllithium in an ethereal solvent at low temperature. This method offers good control over the stoichiometry and can lead to higher yields, as the highly reactive lithium acetylide readily adds to ketones. The reaction of lithium acetylide with 2-pentanone would proceed in a similar fashion to the Favorskii reaction, with the lithium acetylide acting as the nucleophile.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of 4,7-Dimethyl-5-decyne-4,7-diol.
Adapted Favorskii Synthesis of 4,7-Dimethyl-5-decyne-4,7-diol
This protocol is adapted from the known synthesis of the analogous compound, 2,4,7,9-tetramethyl-5-decyne-4,7-diol.
Materials:
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2-Pentanone (C₅H₁₀O)
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Potassium Hydroxide (KOH)
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Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (DEE)
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Acetylene gas (C₂H₂)
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Hydrochloric acid (HCl), dilute solution
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Saturated sodium chloride solution (Brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hexane or Pentane for recrystallization
Equipment:
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Three-necked round-bottom flask
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Mechanical stirrer
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Gas inlet tube
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Reflux condenser
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Dropping funnel
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Low-temperature bath (e.g., dry ice/acetone)
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Separatory funnel
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Rotary evaporator
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Standard glassware for workup and purification
Procedure:
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Reaction Setup: In a flame-dried three-necked flask equipped with a mechanical stirrer, gas inlet tube, and a reflux condenser, add finely powdered potassium hydroxide to anhydrous THF or DEE. Cool the suspension to approximately -10 °C to 0 °C using an ice-salt bath.
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Acetylene Introduction: Purge the system with nitrogen, and then introduce a slow stream of acetylene gas into the stirred suspension. Maintain a slight positive pressure of acetylene.
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Addition of 2-Pentanone: While continuing the acetylene flow, slowly add a solution of 2-pentanone in the same anhydrous solvent from the dropping funnel over a period of 2-3 hours. Maintain the reaction temperature below 5 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution while cooling the flask in an ice bath.
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Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL). Combine the organic extracts.
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Washing: Wash the combined organic layers with dilute hydrochloric acid, followed by water, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate.
Expected Yield: While a specific yield for this reaction is not documented in the provided search results, yields for similar Favorskii reactions with ketones can range from moderate to good, typically in the 40-70% range, depending on the optimization of reaction conditions.
Data Presentation
Spectroscopic Data
| Spectroscopic Technique | Key Data |
| ¹³C NMR | Chemical shifts will be characteristic of the symmetrical structure, showing signals for the quaternary carbons bearing the hydroxyl groups, the acetylenic carbons, and the carbons of the propyl and methyl groups. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch of the alcohol groups) and a weak absorption around 2200-2250 cm⁻¹ (C≡C stretch). The absence of a strong carbonyl peak around 1715 cm⁻¹ indicates the consumption of the starting ketone. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 198.30. Fragmentation patterns will be consistent with the structure, likely showing loss of water and alkyl groups. |
Visualizations
Reaction Mechanism: Favorskii Synthesis
Caption: Favorskii reaction mechanism for the synthesis of 4,7-Dimethyl-5-decyne-4,7-diol.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of the target compound.
